REACTION_CXSMILES
|
[C:1]1(C=O)[C:14]2[C:5](=[CH:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.[NH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][OH:23].[BH4-].[Na+].[CH2:26](O)C>>[OH:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][NH:17][CH2:26][C:6]1[C:5]2[C:14]([CH:13]=[C:12]3[C:7]=1[CH:8]=[CH:9][CH:10]=[CH:11]3)=[CH:1][CH:2]=[CH:3][CH:4]=2 |f:2.3|
|
Name
|
|
Quantity
|
9.595 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC3=CC=CC=C3C=C12)C=O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
NCCCCCO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4.65 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure, and 150 mL of ethanol
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
to stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The ethanol was removed under reduced pressure and to the brown oil/solid mixture
|
Type
|
ADDITION
|
Details
|
was added 150 mL diethyl ether
|
Type
|
ADDITION
|
Details
|
Water was added dropwise to this solution until the evolution of hydrogen
|
Type
|
ADDITION
|
Details
|
followed by the addition of 500 mL water
|
Type
|
CUSTOM
|
Details
|
The ether phase was isolated
|
Type
|
WASH
|
Details
|
washed with 2×50 mL water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered on a sintered-glass frit
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCCCCNCC=1C2=CC=CC=C2C=C2C=CC=CC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.17 g | |
YIELD: PERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |